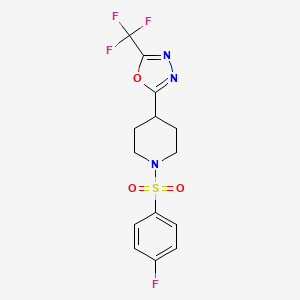

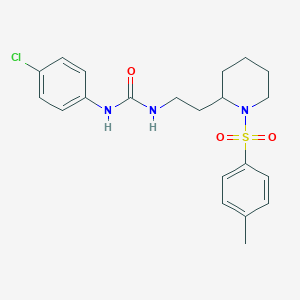

1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involved the use of IR, NMR, and X-ray diffraction methods for characterization . Another example is the synthesis of a novel pyrazole derivative through a 3+2 annulation method, starting from (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride . These methods are indicative of the types of reactions that might be used to synthesize 1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction studies. For example, the crystal structure of a pyrazoline compound was determined to crystallize in the monoclinic system with specific space group and unit cell parameters . Similarly, the molecular geometry, vibrational frequencies, and chemical shift values can be calculated using density functional theory (DFT) methods, as was done for the compound in paper . These techniques would be relevant for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with aromatic 1,2-diamines, which can lead to regioselective formation of isomeric products . The reactivity of these compounds can be influenced by substituents present on the pyrazole ring. Understanding the chemical behavior of similar compounds can provide insights into the reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the compound in paper was characterized using NMR, mass, UV-Vis, and CHN analysis. The crystal packing, intermolecular interactions, and stability can be analyzed using Hirshfeld surface analysis, as demonstrated in papers and . These methods would be applicable for analyzing the physical and chemical properties of this compound.

Scientific Research Applications

Synthetic Methodologies and Chemical Structures Research into pyrazole derivatives, such as the reaction of 3,5-diamino-4-phenylazo-pyrazoles with acetylacetone and ethyl acetoacetate, highlights the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. These studies have expanded the understanding of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a novel ring system, indicating the compound's role in developing new chemical structures through reactions under various conditions (Elnagdi, Sallam, & Ilias, 1975).

Corrosion Inhibition and Antimicrobial Activities Pyrazole derivatives have been evaluated for their efficacy as corrosion inhibitors for metals in specific environments. For example, six pyrazole and pyrazolone derivatives showed high efficiency in preventing copper alloy dissolution in a basic medium, demonstrating significant potential in corrosion inhibition. These compounds were also tested for their antimicrobial activities, revealing higher antibacterial activities compared to conventional bactericides. The chemical structure of these compounds plays a crucial role in their effectiveness, highlighting the importance of 1-Methyl-1H-pyrazole-3,5-diamine dihydrochloride derivatives in both corrosion inhibition and antimicrobial applications (Sayed et al., 2018).

Structural Analysis and Characterization The structural characterization and analysis of pyrazole derivatives, such as the synthesis and X-ray crystal structure studies of specific compounds, provide insights into the molecular configurations and interactions within these molecules. For instance, a novel pyrazole derivative was synthesized and characterized, with its structure confirmed by single crystal X-ray diffraction studies. The analysis revealed specific conformational details and intermolecular hydrogen bonds, contributing to a deeper understanding of the compound's structural properties and potential applications in materials science and pharmaceutical research (Kumara et al., 2018).

properties

IUPAC Name |

1-methylpyrazole-3,5-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c1-8-4(6)2-3(5)7-8;;/h2H,6H2,1H3,(H2,5,7);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQQXKDMIMHKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)

![N-(2-methoxyethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2545500.png)

![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B2545504.png)

![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)

![N-[(4-methylphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2545508.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B2545511.png)

![[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B2545513.png)